molecular formula C4H12Br2Si2 B172921 1,2-Dibromo-1,1,2,2-tetramethyldisilane CAS No. 18209-83-1

1,2-Dibromo-1,1,2,2-tetramethyldisilane

Cat. No. B172921
CAS RN: 18209-83-1
M. Wt: 276.12 g/mol
InChI Key: ADGRBBYRYRELLA-UHFFFAOYSA-N
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Description

“1,2-Dibromo-1,1,2,2-tetramethyldisilane” is a chemical compound with the molecular formula C4H12Br2Si2 . It is used for research and development purposes .

Scientific Research Applications

Synthesis and Structure

1,2-Dihydroxy-tetramethyldisilane, synthesized from 1,2-dichloro-tetramethyldisilane, demonstrates a high condensation tendency and forms a two-dimensional network through hydrogen bonding. This compound is water-soluble and exhibits different conformations in crystal form (Prasse, Reinke, Wendler, & Kelling, 1999).

Reactivity with Olefins

1,1,2,2-Tetramethyldisilane shows unique reactivity with olefins, especially in the presence of peroxides, leading to various addition products and telomers. Its interaction with chloroplatinic acid-catalyzed olefins results in notable Si-Si bond cleavage (Urenovitch & West, 1965).

Molecular Structure Analysis

Gas-phase molecular structure studies of related compounds, like 1,1,2,2-tetrabromodisilane, have revealed insights into their conformational compositions and molecular parameters, which are crucial for understanding the properties of 1,2-Dibromo-1,1,2,2-tetramethyldisilane (Thomassen, Hagen, Stōlevik, & Hassler, 1986).

Phase-Dependent Structural Changes

Investigations into similar compounds like 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane have demonstrated unusual conformational changes between different phases (solid, liquid, and gas). This highlights the versatile structural nature of these compounds, which can be an important factor in their scientific applications (Masters et al., 2015).

Thermal Decomposition

The thermal decomposition of 1,1,2,2-tetramethyldisilane has been extensively studied, providing insights into the energetics and mechanisms of its initiation and secondary decomposition reactions. These studies are vital for understanding the stability and reactivity of 1,2-Dibromo-1,1,2,2-tetramethyldisilane under various conditions (Shao, Tian, & Zhang, 2022).

Catalytic Applications

1,1,2,2-Tetramethyldisilane's interaction with group VIII metal carbonyls suggests its potential in catalytic applications, demonstrating its ability to form stable products and react with zerovalent transition metal compounds (Kerber & Pakkanen, 1979).

Safety And Hazards

“1,2-Dibromo-1,1,2,2-tetramethyldisilane” should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

bromo-[bromo(dimethyl)silyl]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Br2Si2/c1-7(2,5)8(3,4)6/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGRBBYRYRELLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)([Si](C)(C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Br2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-1,1,2,2-tetramethyldisilane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-1,1,2,2-tetramethyldisilane

Citations

For This Compound
3
Citations
R Fischer, T Konopa, S Ully, J Baumgartner… - Journal of …, 2003 - Elsevier
Starting from 1,4-dipotassiotetrasilane 1,1,4,4-tetrakis(trimethylsilyl)octamethylcyclohexasilane can easily be obtained. This can be used to generate trans-1,4-dipotassiocyclohexasilane…
Number of citations: 79 www.sciencedirect.com
S Kyushin - Efficient Methods for Preparing Silicon Compounds, 2016 - Elsevier
In this chapter, experimental procedures in organosilicon synthesis are described, including, 1) silicon–carbon bond formation (nucleophilic substitution of halosilanes with Grignard …
Number of citations: 1 www.sciencedirect.com
M Mehring, K Jurkschat, M Schürmann - Main group metal chemistry, 1999 - degruyter.com
The title compounds[(2-Me2N) C6H4 (Me3Si) CH] 2SiMe2(1) and{[(2-Me2N) C6H4 (Me3Si) CH] SiMe2} 2 (2) are examples of new sterically crowded tetraorganosilanes ana …
Number of citations: 2 www.degruyter.com

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